

Solubility and stability of 2-Phenoxybutanoic acid

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Compound of Interest

Compound Name: **2-Phenoxybutanoic acid**

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An In-depth Technical Guide to the Solubility and Stability of **2-Phenoxybutanoic Acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of **2-Phenoxybutanoic acid**, a key intermediate in the synthesis of various pharmaceuticals and other biologically active compounds. Due to the limited availability of public data for this specific molecule, this document outlines detailed experimental protocols for determining its solubility and stability profiles, based on established methodologies for similar carboxylic acids. The guide includes illustrative data presented in structured tables and detailed workflows visualized with Graphviz diagrams to aid researchers in designing and executing their own studies. The primary stability concerns, including hydrolysis, thermal decomposition, and photodegradation, are addressed through forced degradation study protocols compliant with ICH guidelines.

Introduction

2-Phenoxybutanoic acid (CAS No. 13794-14-4) is a carboxylic acid derivative with a phenoxy group at the alpha position.^[1] Its structural features make it a valuable building block in organic synthesis. Understanding its solubility and stability is critical for its effective use in drug development, formulation, and manufacturing processes. Poor solubility can impact bioavailability, while instability can lead to degradation, affecting potency and safety. This guide

provides the necessary theoretical and practical framework for a thorough evaluation of these key physicochemical properties.

Physicochemical Properties of 2-Phenoxybutanoic Acid

A summary of the basic physicochemical properties of **2-Phenoxybutanoic acid** is provided in the table below.[\[1\]](#)

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₂ O ₃	PubChem [1]
Molecular Weight	180.20 g/mol	PubChem [1]
IUPAC Name	2-phenoxybutanoic acid	PubChem [1]
InChIKey	TVSPPYGAFOVROT- UHFFFAOYSA-N	PubChem [1]
SMILES	CCC(C(=O)O)OC1=CC=CC=C1	PubChem [1]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent bioavailability. The following section details a protocol for determining the solubility of **2-Phenoxybutanoic acid** in various solvents.

Illustrative Solubility Data

The following table presents hypothetical solubility data for **2-Phenoxybutanoic acid** in a range of common solvents at ambient temperature. This data is for illustrative purposes to demonstrate how results should be presented.

Solvent	Solubility Classification	Illustrative Solubility (g/L) at 25°C
Water	Sparingly soluble	~ 0.5
Ethanol	Soluble	> 30
Methanol	Soluble	> 30
Acetone	Very Soluble	> 100
Dichloromethane	Very Soluble	> 100
Dimethyl Sulfoxide (DMSO)	Very Soluble	> 100
n-Hexane	Insoluble	< 0.1

Experimental Protocol: Equilibrium Solubility Determination

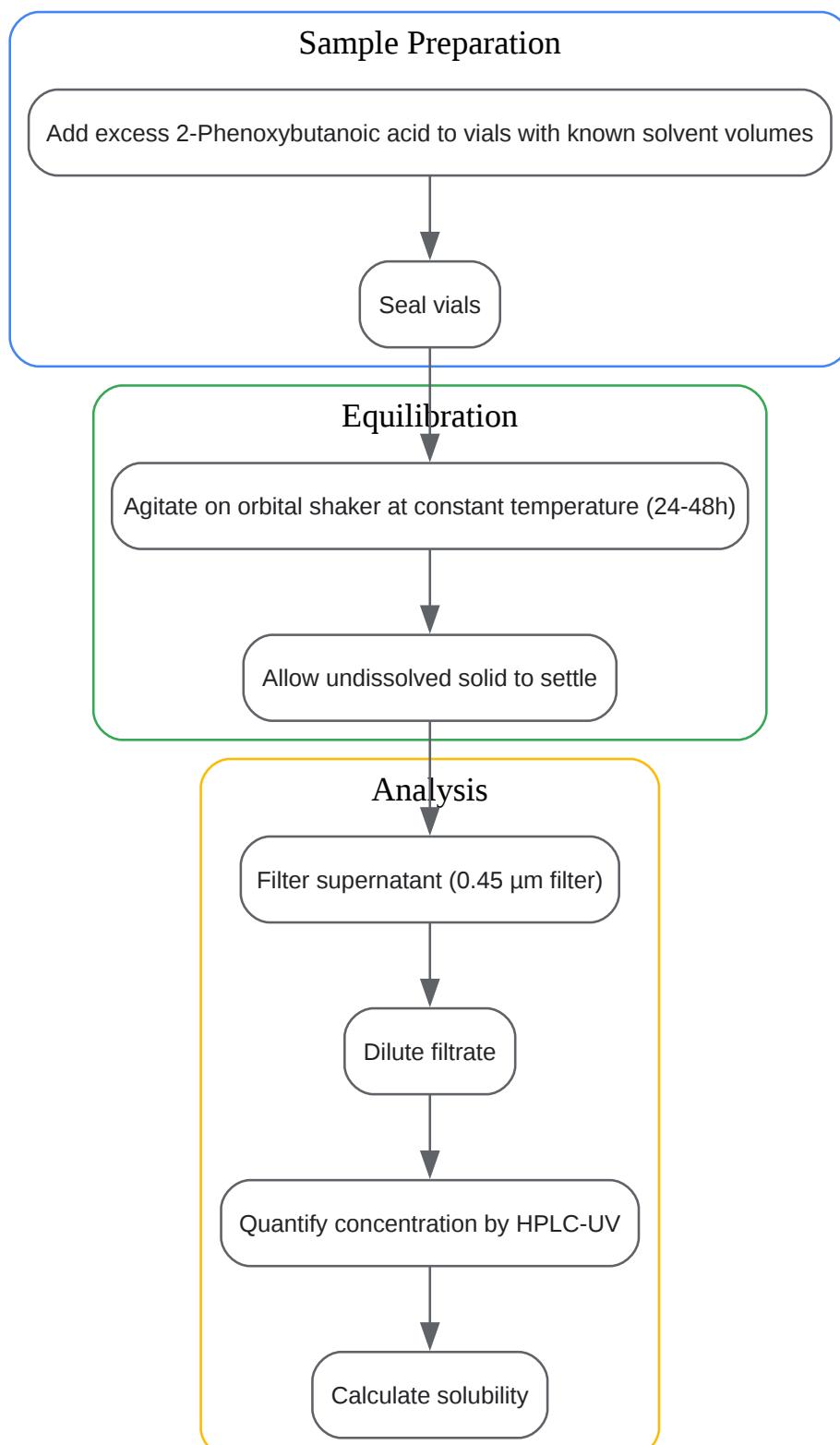
This protocol describes a standard method for determining the equilibrium solubility of a compound.

Materials:

- **2-Phenoxybutanoic acid**
- Selected solvents (e.g., water, ethanol, methanol, acetone, DMSO)
- Scintillation vials or sealed test tubes
- Orbital shaker with temperature control
- Analytical balance
- HPLC with UV detector or other suitable quantitative method
- Syringe filters (0.45 µm)

Procedure:

- Add an excess amount of **2-Phenoxybutanoic acid** to a series of vials, each containing a known volume of a different solvent.
- Seal the vials to prevent solvent evaporation.
- Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate until equilibrium is reached (typically 24-48 hours).
- After equilibration, allow the vials to stand undisturbed for a sufficient time for the undissolved solid to settle.
- Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 μm syringe filter to remove any undissolved particles.
- Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
- Quantify the concentration of **2-Phenoxybutanoic acid** in the diluted filtrate using a validated HPLC-UV method.
- Calculate the solubility in g/L or mol/L.



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Workflow for Equilibrium Solubility Determination

Stability Profile

Stability testing is crucial to ensure that a drug substance maintains its quality, safety, and efficacy throughout its shelf life. Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation studies expose the drug substance to stress conditions more severe than accelerated stability testing.[\[2\]](#)[\[3\]](#)[\[4\]](#)

The following table provides an example of how to present the results of a forced degradation study. The percentage of degradation is hypothetical.

Stress Condition	Time	Illustrative % Degradation	Major Degradation Products
0.1 M HCl (aq)	24 h at 60°C	~ 5%	Hydrolysis Product A
0.1 M NaOH (aq)	8 h at 60°C	~ 15%	Hydrolysis Product B
3% H ₂ O ₂ (aq)	24 h at RT	~ 10%	Oxidative Product C
Thermal (Solid)	48 h at 80°C	< 2%	None Detected
Photolytic (Solid)	ICH Q1B	~ 8%	Photodegradant D

Experimental Protocols for Forced Degradation

A general protocol for conducting forced degradation studies is outlined below. A validated stability-indicating HPLC method is required for the analysis of the stressed samples.

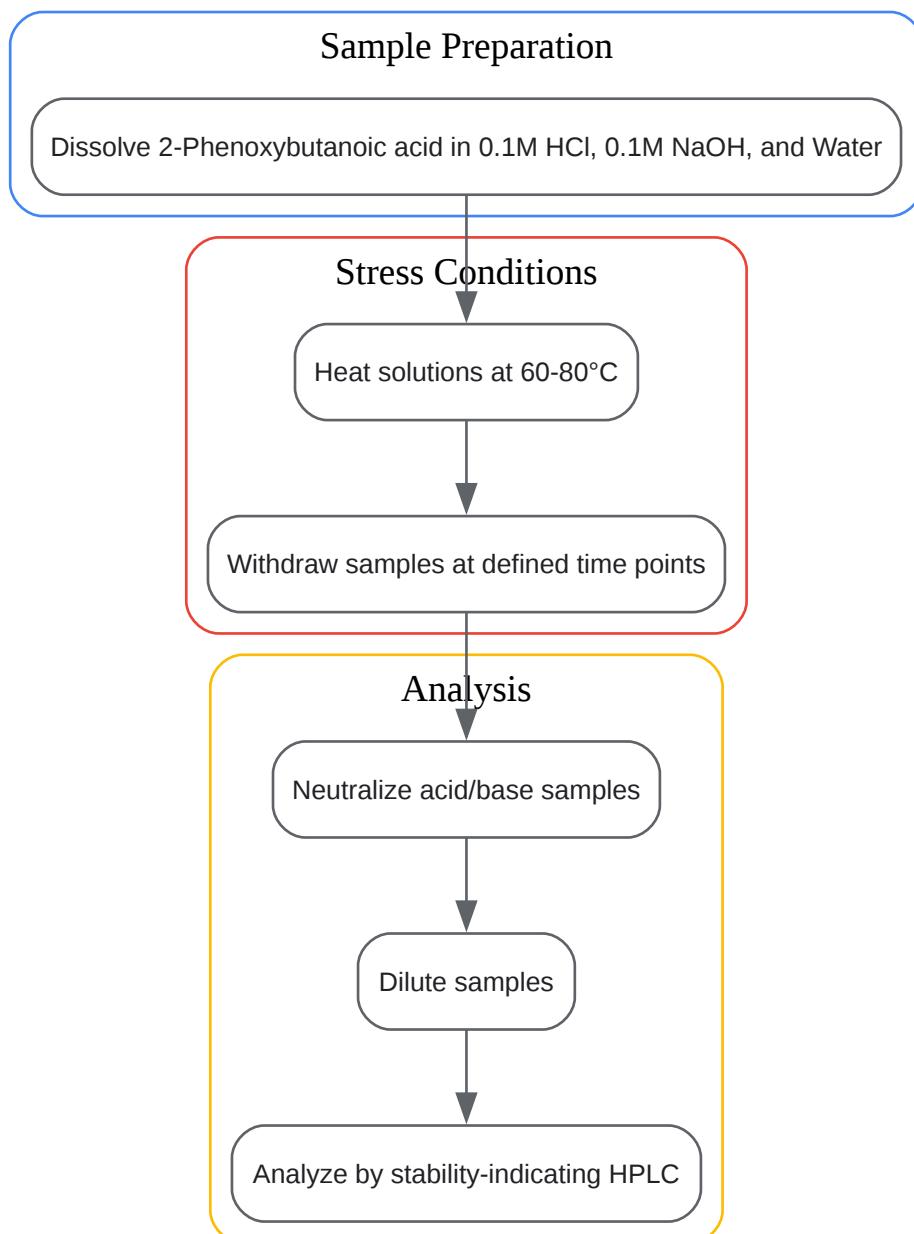
Materials:

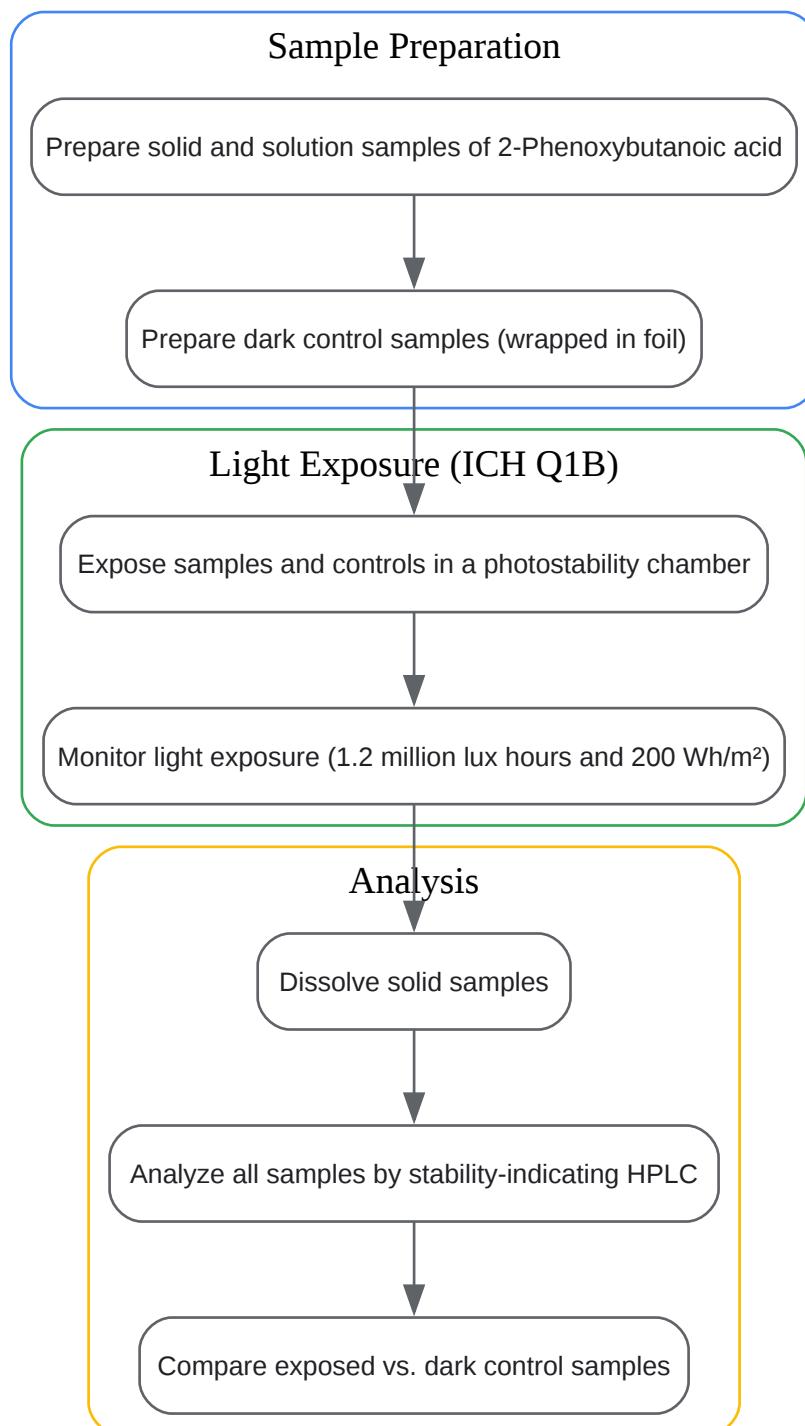
- **2-Phenoxybutanoic acid**
- 0.1 M Hydrochloric acid (HCl)
- 0.1 M Sodium hydroxide (NaOH)

- Water
- Heating block or water bath
- pH meter
- HPLC system

Procedure:

- Acid Hydrolysis: Dissolve a known amount of **2-Phenoxybutanoic acid** in 0.1 M HCl to a final concentration of approximately 1 mg/mL. Heat the solution at 60-80°C for several hours. [5] Withdraw samples at appropriate time points, neutralize with NaOH, and dilute for HPLC analysis.
- Base Hydrolysis: Dissolve a known amount of **2-Phenoxybutanoic acid** in 0.1 M NaOH to a final concentration of approximately 1 mg/mL. Heat the solution at 60-80°C for several hours. Withdraw samples at appropriate time points, neutralize with HCl, and dilute for HPLC analysis.
- Neutral Hydrolysis: Dissolve a known amount of **2-Phenoxybutanoic acid** in water and heat as described above.





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